molecular formula C11H15Br B8726260 (1-Bromopentyl)benzene

(1-Bromopentyl)benzene

Cat. No. B8726260
M. Wt: 227.14 g/mol
InChI Key: PJGISJYVNVSSBU-UHFFFAOYSA-N
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Patent
US09309246B2

Procedure details

PBr3 (0.171 mL, 1.82 mmol, Aldrich) was added to a solution of 1-phenylpentan-1-ol (0.500 g, 3.04 mmol, Alfa Aesar) in Et2O (3.2 mL) at 0° C. The reaction was allowed to reach ambient temperature and then was quenched with ice water and diluted with hexanes. The layers were separated and the organic layer was washed with water and then with brine, dried over sodium sulfate, filtered and concentrated. Flash chromatography, eluting with hexanes afforded product (0.15 g, 22%).
Name
Quantity
0.171 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[C:5]1([CH:11](O)[CH2:12][CH2:13][CH2:14][CH3:15])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CCOCC>[Br:2][CH:11]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0.171 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCCC)O
Name
Quantity
3.2 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
CUSTOM
Type
CUSTOM
Details
was quenched with ice water
ADDITION
Type
ADDITION
Details
diluted with hexanes
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash chromatography, eluting with hexanes afforded product (0.15 g, 22%)

Outcomes

Product
Name
Type
Smiles
BrC(CCCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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